

# Physical and chemical properties of allyl butanoate

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## Allyl Butanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Allyl butanoate (prop-2-enyl butanoate) is an ester recognized for its characteristic fruity aroma, reminiscent of pineapple. While extensively utilized in the flavor and fragrance industries, its broader chemical reactivity and potential biological activities are of increasing interest to the scientific community. This technical guide provides an in-depth overview of the physical and chemical properties of allyl butanoate. It includes tabulated quantitative data, detailed experimental protocols for its synthesis, and a discussion of its known chemical behavior and toxicological profile, aiming to serve as a foundational resource for research and development applications.

## Chemical Identity and Structure

Allyl butanoate is the ester formed from the condensation of butanoic acid and allyl alcohol.<sup>[1]</sup> Its structure incorporates a four-carbon butyryl group and an unsaturated three-carbon allyl group, which dictates its chemical reactivity.

- IUPAC Name: prop-2-enyl butanoate<sup>[2]</sup>

- Synonyms: **Allyl butyrate**, Butanoic acid, 2-propen-1-yl ester[3]
- CAS Number: 2051-78-7[1]
- Molecular Formula: C<sub>7</sub>H<sub>12</sub>O<sub>2</sub>[1]
- Canonical SMILES: CCCC(=O)OCC=C[1]
- InChI Key: RMZIOVJHUJAAEY-UHFFFAOYSA-N[1]

## Physical Properties

Allyl butanoate is a colorless to pale yellow liquid at room temperature with a wide liquid range, making it suitable for various applications requiring phase stability.[1][2] Key physical properties are summarized in Table 1.

Table 1: Physical Properties of Allyl Butanoate

Property	Value	Reference(s)
Molecular Weight	128.17 g/mol	[1][2]
Monoisotopic Mass	128.083730 u	[1]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	142-143 °C (at 760 mmHg)	[1][2]
44-45 °C (at 15 mmHg)	[1][4]	
Melting Point	-80 °C	[2][5]
Density	0.902 g/mL (at 25 °C)	[1][4]
Refractive Index (n <sup>20</sup> /D)	1.412 - 1.418	[2][4]
Vapor Pressure	4.443 mmHg (at 25 °C, est.)	[6]
Flash Point	42 °C (107.6 °F) - closed cup	[1][4]
Solubility	Insoluble in water; Soluble in ethanol and oils	[2][6]
LogP (Octanol/Water)	2.2	[1]

## Chemical and Spectroscopic Properties

The chemical nature of allyl butanoate is defined by its ester functional group and the terminal double bond of the allyl moiety. These features are primary sites for chemical reactions and are identifiable through spectroscopic analysis.

Table 2: Chemical and Spectroscopic Data of Allyl Butanoate

Property / Spectrum	Data Summary	Reference(s)
Chemical Reactivity	Susceptible to hydrolysis, transesterification, and addition reactions at the allyl double bond.	[1]
<sup>1</sup> H NMR Spectroscopy	Data available, showing characteristic peaks for alkyl and allyl protons.	[7]
<sup>13</sup> C NMR Spectroscopy	Data available.	[7]
Infrared (IR) Spectroscopy	Vapor phase IR data available.	[2]
Mass Spectrometry (MS)	Key fragments observed at m/z 71 and 43.	[2][8]
Kovats Retention Index	851 - 894 (Standard non-polar column)	[2]

## Experimental Protocols

### Synthesis via Fischer Esterification

Allyl butanoate is most commonly synthesized via the Fischer esterification of butanoic acid with allyl alcohol, using a strong acid catalyst.[1][4] This equilibrium-controlled reaction is typically driven towards the product by using an excess of one reactant or by removing water as it forms.[4][9]

Objective: To synthesize allyl butanoate from butanoic acid and allyl alcohol.

Materials:

- Butanoic acid
- Allyl alcohol (used in excess)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) or p-Toluenesulfonic acid (p-TsOH) (catalyst)

- Diethyl ether or Ethyl acetate (for extraction)
- 5% Aqueous Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated Sodium Chloride ( $\text{NaCl}$ ) solution (brine)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ ) or Magnesium Sulfate ( $\text{MgSO}_4$ ) (drying agent)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

#### Methodology:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, combine butanoic acid and a molar excess (e.g., 3-fold) of allyl alcohol.<sup>[5]</sup> Allyl alcohol often serves as the solvent.<sup>[9]</sup>
- Catalyst Addition: Under constant stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1.0 mL) to the mixture in a fume hood.<sup>[6][9]</sup>
- Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.<sup>[3][6]</sup> Maintain reflux for 1-2 hours to allow the reaction to approach equilibrium.<sup>[9]</sup> The reaction temperature will be dictated by the boiling point of the mixture, typically around 60-110°C.<sup>[1]</sup>
- Cooling and Quenching: After the reflux period, remove the heat source and allow the flask to cool to room temperature. Once cool, transfer the reaction mixture to a separatory funnel containing cold water.
- Extraction and Washing: Extract the aqueous mixture with diethyl ether or ethyl acetate.<sup>[3][9]</sup> Collect the organic layer. Wash the organic layer sequentially with:
  - 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and any unreacted butanoic acid (repeat until effervescence ceases).<sup>[3][9]</sup>
  - Saturated brine solution to remove residual water and inorganic salts.<sup>[9]</sup>

- Drying: Transfer the washed organic layer to a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[3][9]
- Solvent Removal and Purification: Filter to remove the drying agent. Remove the extraction solvent using a rotary evaporator.[9] The crude allyl butanoate can be further purified by fractional distillation under reduced pressure to yield the pure ester.[6]

## Chemical Reactivity and Biological Relevance

### Chemical Reactions

- Ester Hydrolysis: As an ester, allyl butanoate can be hydrolyzed back to butanoic acid and allyl alcohol under either acidic or basic conditions.
- Transesterification: It can undergo transesterification in the presence of another alcohol and a catalyst, forming a different ester.[1]
- Reactions of the Allyl Group: The double bond in the allyl group is susceptible to various addition reactions (e.g., halogenation, hydrogenation) and can participate in polymerization.

### Biological Activity and Toxicology

For professionals in drug development, understanding the biological profile of a compound is critical.

- Metabolism: In vivo, aliphatic allyl esters are expected to be enzymatically hydrolyzed to allyl alcohol and the corresponding carboxylic acid (in this case, butanoic acid). The systemic toxicity is often linked to the metabolites, particularly allyl alcohol and its subsequent oxidation product, acrolein.
- Toxicology: Allyl butanoate is classified as acutely toxic if swallowed or in contact with skin. [4] The oral LD50 in rats is reported as 250 mg/kg, and the dermal LD50 in rabbits is 530 mg/kg.[6] It is also known to be an irritant to the skin, eyes, and respiratory system.[6]
- Signaling Pathways: Currently, there is limited research on the specific interaction of allyl butanoate with cellular signaling pathways. Some preliminary studies have investigated its potential antimicrobial properties against certain foodborne bacteria.[1] However, detailed

mechanisms of action and its influence on specific metabolic or signaling cascades have not been elucidated.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of allyl butanoate via Fischer Esterification.



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Caption: General workflow for the synthesis of allyl butanoate.

## Conclusion

Allyl butanoate is a well-characterized ester with established physical and chemical properties. Its synthesis is straightforward via Fischer esterification, a classic and robust method in organic chemistry. While its primary application remains in the flavor and fragrance sector, its toxicological profile, driven by its metabolic fate, warrants careful consideration in any handling or potential application. Further research is required to explore any potential, specific biological activities or roles in cellular pathways that could be of interest to the pharmaceutical and drug development fields.

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